![molecular formula C10H10O3 B1526663 3-Acetyl-4-methylbenzoic acid CAS No. 1216050-56-4](/img/structure/B1526663.png)
3-Acetyl-4-methylbenzoic acid
Overview
Description
3-Acetyl-4-methylbenzoic acid is an organic compound with the chemical formula C10H10O3 . It possesses a carboxylic acid, an acetyl, and a methyl substituent on a benzene ring.
Synthesis Analysis
The synthesis of compounds similar to 3-Acetyl-4-methylbenzoic acid has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Acetyl-4-methylbenzoic acid were not found, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For example, the nitration of methyl 3-methylbenzoate has been reported .
Scientific Research Applications
Organic Synthesis
3-Acetyl-4-methylbenzoic acid serves as a versatile intermediate in organic synthesis. Its benzylic position is particularly reactive, allowing for various substitutions and functional group transformations. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation, making it valuable in constructing complex organic molecules .
Pharmaceutical Intermediates
In pharmaceutical research, 3-Acetyl-4-methylbenzoic acid is used as an intermediate for the synthesis of more complex compounds. It’s particularly useful in the creation of benzamide compounds, which have shown promise in various therapeutic areas due to their bioactive properties .
Material Science
Researchers have explored the use of benzoic acid derivatives, including 3-Acetyl-4-methylbenzoic acid, in the development of coordination polymers. These polymers exhibit unique structural and functional properties, potentially useful in creating new materials with specific mechanical, electrical, or optical characteristics.
Environmental Chemistry
While specific environmental applications of 3-Acetyl-4-methylbenzoic acid are not well-documented, its related compounds have been assessed for environmental hazards. Studies suggest that these compounds do not pose significant risks to the environment or wastewater treatment processes .
Analytical Chemistry
The electron affinity and ionization potential of 3-Acetyl-4-methylbenzoic acid and its derivatives are of interest in analytical chemistry. Understanding these properties helps in the development of analytical methods for detecting and quantifying this compound in various matrices .
Chemical Education
3-Acetyl-4-methylbenzoic acid can be used as a teaching tool in chemical education, particularly in illustrating reactions at the benzylic position. Its reactivity can demonstrate key concepts in electrophilic aromatic substitution and free radical chemistry, making it a practical example in advanced organic chemistry courses .
properties
IUPAC Name |
3-acetyl-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKREYXAYVPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-methylbenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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